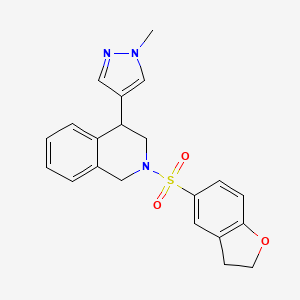

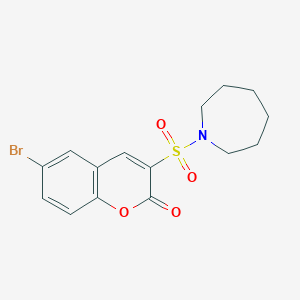

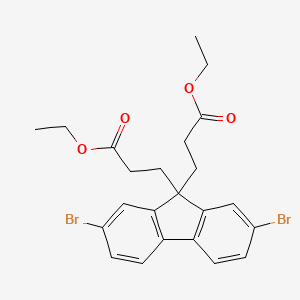

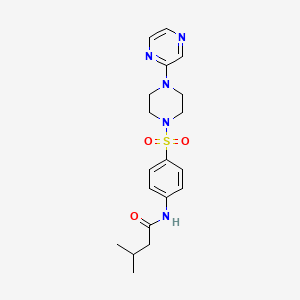

2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.

BenchChem offers high-quality 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Innovative Synthesis Methods

Research on compounds with similar structural features includes innovative synthesis techniques. For example, the synthesis of H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amines showcases the development of unexpected compounds under mild conditions. These methods involve copper(II)-catalyzed oxidation and silver(I)-catalyzed intramolecular cyclization, highlighting the chemical versatility and potential of similar compounds (Li & Wu, 2011).

Halocyclizations and Cascade Reactions

Another approach involves indium(III)-promoted halocyclizations of N-propargylic sulfonylhydrazones, leading to the synchronous formation of pyrazole and 3,4-dihydroisoquinoline moieties through a cascade cyclization reaction. This method emphasizes the compound's role in facilitating complex chemical transformations (Li et al., 2016).

Biological Activities and Applications

Biological Activity Potential

Some compounds within this chemical family display promising biological activities, such as acting as inhibitors for various enzymes. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions suggests their potential as CDC25B, TC-PTP, and PTP1B inhibitors. These findings point towards the therapeutic applications of these compounds in disease treatment and management (Chen & Wu, 2010).

Chemical Diversity and Structural Analysis

Diverse Chemical Structures

The research also underscores the chemical diversity achievable through the synthesis of these compounds. Structural and mechanistic studies of reactions involving hydrazinoquinolines and trifluoromethyl-β-diketones illustrate the complexity and versatility of these compounds. Such studies provide insights into the molecular basis of their potential applications, ranging from material science to pharmacology (Singh et al., 1997).

Sulfonamide-Based Hybrid Compounds

Furthermore, the exploration of sulfonamide-based hybrid compounds highlights the integration of sulfonamide moieties with other pharmaceutical scaffolds, leading to a vast array of biologically active compounds. This research area opens up new avenues for the development of novel therapeutic agents with enhanced efficacy and specificity (Ghomashi et al., 2022).

properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-23-12-17(11-22-23)20-14-24(13-16-4-2-3-5-19(16)20)28(25,26)18-6-7-21-15(10-18)8-9-27-21/h2-7,10-12,20H,8-9,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHLSLLZXDSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)

![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2594844.png)